molecular formula C4H5BrN2O B3215540 (2-Bromo-1H-imidazol-4-yl)methanol CAS No. 1162674-62-5

(2-Bromo-1H-imidazol-4-yl)methanol

Cat. No.: B3215540
CAS No.: 1162674-62-5
M. Wt: 177.00
InChI Key: ZEJUVAFRCWHXCX-UHFFFAOYSA-N
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Description

(2-Bromo-1H-imidazol-4-yl)methanol (CAS 1162674-62-5) is a brominated heterocyclic building block with the molecular formula C4H5BrN2O and a molecular weight of 177.00 . This compound features a methanol group at the 4-position and a bromine atom at the 2-position of the 1H-imidazole ring, making it a versatile intermediate for synthetic organic chemistry . While specific biological data for this compound is limited, imidazole derivatives are of significant interest in medicinal chemistry. Research indicates that substituted imidazoles can serve as key scaffolds in the development of enzyme inhibitors . For instance, 4-phenyl-imidazole (4-PI) is a known weak inhibitor of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme that is an emerging therapeutic target for the treatment of cancer and chronic viral infections . The structural features of this compound, particularly the bromine atom which is a good leaving group, and the hydroxymethyl group which can be further functionalized, make it a valuable precursor for constructing more complex molecules. It can be used in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create novel imidazole-based compounds for pharmaceutical research and drug discovery efforts . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-1H-imidazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJUVAFRCWHXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 1h Imidazol 4 Yl Methanol and Analogous Derivatives

Retrosynthetic Analysis of the 2-Bromo-1H-imidazole-4-ylmethanol Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For (2-Bromo-1H-imidazol-4-yl)methanol, the analysis reveals several potential synthetic pathways.

The primary disconnections for the this compound scaffold are:

C-Br Bond: The most straightforward disconnection is the carbon-bromine bond at the C-2 position. This suggests a late-stage regioselective bromination of a precursor molecule, (1H-imidazol-4-yl)methanol. This approach relies on the ability to control the position of bromination on the imidazole (B134444) ring.

Imidazole Ring System: A more fundamental disconnection involves breaking the imidazole ring itself. This strategy would build the ring from acyclic precursors that already contain the necessary functional groups (or their protected equivalents) for the final hydroxymethyl and bromo substituents. This approach offers the potential for greater control over the substitution pattern from the outset.

These disconnections lead to two main synthetic strategies:

Strategy A: Synthesis of the (1H-imidazol-4-yl)methanol precursor followed by regioselective bromination at the C-2 position.

Strategy B: Construction of the imidazole ring with the bromine atom already incorporated at C-2 and a precursor to the hydroxymethyl group at C-4.

The choice between these strategies depends on the availability of starting materials, the efficiency of the ring-forming reactions, and the feasibility of achieving the required regioselectivity during the bromination step.

Approaches to the Imidazole Ring System Precursors

The synthesis of the imidazole core is a foundational step in accessing the target molecule. Several classical and modern methods are available for constructing the imidazole ring system.

The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that forms the imidazole ring by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.comslideshare.net This one-pot reaction is a powerful tool for creating a variety of substituted imidazoles. ijprajournal.com

The general reaction involves three key components:

A 1,2-dicarbonyl compound (e.g., glyoxal, benzil)

An aldehyde

Ammonia or a source of ammonia like ammonium acetate

In the context of synthesizing an imidazole-4-ylmethanol precursor, the components would be chosen to install the required hydroxymethyl (or a protected equivalent) at the C-4 position. The reaction generally proceeds in two conceptual stages: first, the condensation of the dicarbonyl with ammonia to form a diimine intermediate, followed by condensation with the aldehyde to close the ring. wikipedia.orgslideshare.net While effective, a notable drawback of the original Debus-Radziszewski synthesis can be low yields and the formation of side products. ijprajournal.com Modern modifications often employ catalysts or microwave irradiation to improve yields and reduce reaction times. ijprajournal.com

Table 1: Examples of Modified Debus-Radziszewski Reactions for Substituted Imidazoles

Catalyst/Condition Reactants Product Type Advantage
Fe3O4 Nanoparticles (Microwave) Aromatic aldehydes, benzil, ammonium acetate 2,4,5-Trisubstituted imidazoles Eco-friendly, reusable catalyst, high yield ijprajournal.com
Amberlyst A-15 (Microwave) Aldehydes, benzil, ammonium acetate 2,4,5-Trisubstituted imidazoles Green, recyclable catalyst, excellent yields ijprajournal.com

Cycloaddition reactions, particularly [3+2] cycloadditions, provide a modern and highly regioselective route to the imidazole core. These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).

One common approach involves the reaction of azomethine ylides with nitriles. thieme-connect.com For instance, an azomethine ylide precursor can react with various benzonitriles in the presence of a catalytic amount of trifluoroacetic acid (TFA) to form imidazolines. These intermediates can then be oxidized to the corresponding aromatic imidazoles. thieme-connect.com Copper-catalyzed [3+2] cycloaddition reactions have also been developed, offering a simple route to multisubstituted imidazoles with high regioselectivity, using oxygen as a mild oxidant. acs.org Another strategy utilizes the reaction of stable 1-sulfonyl triazoles with nitriles, catalyzed by rhodium(II), which proceeds through a rhodium iminocarbenoid intermediate to give imidazoles in good to excellent yields. organic-chemistry.org

Palladium catalysis has emerged as a versatile tool for constructing complex heterocyclic scaffolds, including the imidazole ring. These methods often involve multicomponent reactions where several simple starting materials are combined in a single pot.

One such strategy involves the palladium-catalyzed coupling of imines, acid chlorides, carbon monoxide, and organostannanes to generate highly substituted imidazoles and imidazolones. google.com Another novel palladium-catalyzed sequence involves the decarboxylative addition and cyclization of readily available carboxylic acids and aliphatic nitriles, providing a one-pot method for the rapid assembly of multiply substituted imidazoles. acs.org Palladium catalysts can also be used in tandem reactions, such as a sequential Heck arylation and intramolecular oxidative C-H amination, to build fused polyheterocyclic systems containing an imidazole ring. rsc.org These advanced methods offer excellent regiochemical control and are applicable to a wide range of substrates. google.com

Regioselective Bromination Strategies for Imidazole Derivatives

Once the imidazole-4-ylmethanol precursor is synthesized, the next critical step is the introduction of a bromine atom specifically at the C-2 position. The inherent reactivity of the imidazole ring towards electrophilic substitution is typically C-5 > C-4 > C-2, which makes direct C-2 bromination challenging. nih.gov Therefore, achieving regioselectivity requires carefully chosen reagents and strategies.

Direct bromination of the imidazole ring often leads to a mixture of products or over-bromination. For example, treating imidazole with bromine in an aqueous solution can readily produce 2,4,5-tribromoimidazole. slideshare.net To achieve selective monobromination, especially at the less reactive C-2 position, specific conditions and reagents are necessary.

N-Bromosuccinimide (NBS) is a common and milder electrophilic brominating agent used for this purpose. nih.gov The reaction outcome is highly dependent on the solvent, temperature, and the nature of the substituents already on the imidazole ring. For instance, the synthesis of 2-bromo-4-nitroimidazole, a key building block for certain drugs, has been achieved through a two-step process involving the dibromination of 4-nitroimidazole followed by a selective debromination, highlighting the difficulty of direct selective C-2 bromination. researchgate.netwww.gov.uk

To circumvent the issue of regioselectivity, a common strategy is to use a protecting group on one of the ring nitrogens. The 2-(trimethylsilyl)ethoxymethyl (SEM) group, for example, has been shown to direct C-H functionalization. nih.gov Another approach involves a halogen-lithium exchange. However, attempts to achieve this on 4-bromo-1-methylimidazole have proven difficult. researchgate.net A successful strategy for a related compound, 4-bromo-1,2-dimethyl-1H-imidazole, involved the tribromination of 1,2-dimethyl-1H-imidazole followed by a selective debromination at the C-5 position using isopropyl magnesium chloride. thieme-connect.de This demonstrates that an indirect route of over-bromination followed by selective debromination can be an effective method for obtaining the desired C-2 bromo isomer.

Table 2: Reagents for Electrophilic Bromination

Reagent Abbreviation Typical Use Selectivity Factor
Bromine Br2 General bromination of aromatic rings Often leads to polybromination slideshare.net
N-Bromosuccinimide NBS Milder bromination of activated rings and allylic positions Regioselectivity is highly substrate and condition dependent nih.govnih.gov

Bromination using N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of various organic compounds, including electron-rich aromatic heterocycles like imidazole. wikipedia.orgmasterorganicchemistry.com Its utility stems from its ability to provide a low, constant concentration of elemental bromine, which can help in achieving selective bromination and minimizing side reactions that may occur with bulk bromine. masterorganicchemistry.com The reaction mechanism often involves an electrophilic aromatic substitution, where the bromine atom from NBS acts as the electrophile.

For imidazole and its derivatives, direct bromination can be challenging to control due to the activating nature of the ring, which can lead to polybromination. rsc.org For instance, the reaction of imidazole with NBS in a solvent like dimethylformamide (DMF) can yield a mixture of mono-, di-, and tribromoimidazoles. rsc.org However, by carefully controlling reaction conditions such as temperature, solvent, and stoichiometry, regioselective bromination can be achieved. The bromination of protected imidazoles is a common strategy to direct the substitution to a specific position.

In the context of synthesizing precursors for this compound, the bromination of a suitably protected or substituted imidazole is a critical step. For example, the bromination of 2-nitroimidazole with two equivalents of NBS in DMF results in the formation of 4,5-dibromo-2-nitroimidazole in nearly quantitative yield. rsc.org Using a single equivalent of NBS under these conditions does not yield the desired monobrominated product but instead returns a mix of the starting material and the dibrominated derivative, highlighting the high reactivity of the imidazole ring. rsc.org In contrast, 1-methyl-2-nitroimidazole can be successfully brominated to yield 4-bromo-1-methyl-2-nitroimidazole, demonstrating that substitution on the ring nitrogen can influence the outcome of the bromination reaction. rsc.org

The choice of solvent can also significantly influence the selectivity of bromination with NBS. Using DMF as the solvent is known to promote high levels of para-selectivity in the bromination of other electron-rich aromatic compounds. wikipedia.org

Table 1: Examples of Imidazole Bromination with NBS

Starting Material Reagent Solvent Product(s) Yield Reference
Imidazole NBS DMF Mixture of mono-, di-, and tribromoimidazoles Variable rsc.org
2-Nitroimidazole 2 equiv. NBS DMF 4,5-Dibromo-2-nitroimidazole ~100% rsc.org

Halogen-Metal Exchange Reactions for Bromine Introduction

Halogen-metal exchange is a powerful and widely utilized method in organic synthesis for the formation of organometallic reagents, which can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This reaction is particularly useful for the functionalization of heterocyclic compounds like imidazoles. rsc.orgrsc.org The process typically involves treating a halogenated (often brominated or iodinated) heterocycle with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. nih.gov

This methodology allows for the regioselective introduction of functional groups at positions that are not easily accessible through direct electrophilic substitution. In the synthesis of imidazole derivatives, a bromo-substituted imidazole can be converted into a highly reactive lithiated intermediate. This intermediate can then be trapped with an electrophile to introduce the desired functionality. rsc.org

A protocol combining i-PrMgCl and n-BuLi has been developed for bromine-metal exchange on bromoheterocycles that contain acidic protons, which can be performed under non-cryogenic conditions. nih.gov This approach mitigates the issue of intermolecular quenching that can occur when using alkyllithium reagents alone. nih.gov For instance, 1-ethoxymethyl-5-methylthio-2-phenylthioimidazole can be brominated and subsequently undergo a bromine-lithium exchange with n-butyllithium to generate 1-ethoxymethyl-5-methylthio-2-phenylthioimidazol-4-yl-lithium. rsc.org This lithiated species serves as a versatile intermediate for introducing substituents at the C-4 position. rsc.org

Table 2: Reagents for Halogen-Metal Exchange

Reagent Substrate Type Conditions Key Advantage Reference
n-Butyllithium (n-BuLi) Bromo- or Iodo-heterocycles Cryogenic (e.g., -78 °C) Rapid and efficient exchange nih.gov

Introduction and Manipulation of the Hydroxymethyl Group at C-4

Strategies for C-4 Functionalization via Formylation or Esterification

Once a bromine atom is in place at the desired position on the imidazole ring, it can be used to direct the introduction of other functional groups via halogen-metal exchange. To synthesize this compound, a key step is the introduction of a one-carbon unit at the C-4 position, which can subsequently be reduced to the hydroxymethyl group. Common strategies involve formylation (introduction of a -CHO group) or carboxylation/esterification (introduction of a -COOH or -COOR group).

Following the halogen-metal exchange to generate a C-4 lithiated imidazole, the intermediate can be reacted with an appropriate electrophile. For formylation, a common reagent is N,N-dimethylformamide (DMF). rsc.org The reaction of the lithiated imidazole with DMF, followed by an aqueous workup, yields the corresponding C-4 aldehyde.

Alternatively, bubbling carbon dioxide (CO2) through the solution of the lithiated intermediate leads to carboxylation, forming a carboxylic acid upon acidic workup. rsc.org This carboxylic acid can then be esterified under standard conditions (e.g., using an alcohol in the presence of an acid catalyst) to produce the corresponding ester. Synthesizing imidazoles that are already substituted with an ester moiety at the C-4 position has also been reported through other routes, such as the reaction of methyl propiolate with substituted amidoximes. rsc.org These C-4 functionalized imidazoles are crucial intermediates for the final reduction step.

Reduction of Carboxylic Acid/Ester Functionalities to Primary Alcohols

The final step in the synthesis of the target hydroxymethyl group is the reduction of the aldehyde, carboxylic acid, or ester functionality introduced at the C-4 position. Carboxylic acids and their ester derivatives can be effectively reduced to primary alcohols using powerful reducing agents. libretexts.org

Lithium aluminum hydride (LiAlH4) is a common and highly effective reagent for this transformation. chemistrysteps.comchemguide.co.uk The reduction of a carboxylic acid with LiAlH4 typically requires an excess of the reagent because the acidic proton of the carboxyl group reacts first before the carbonyl group is reduced. chemistrysteps.com The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is immediately reduced to the primary alcohol. libretexts.orgchemistrysteps.com Therefore, it is generally not possible to isolate the aldehyde intermediate when using LiAlH4. chemguide.co.uk

Borane (BH3) complexes, such as BH3-THF or BH3-SMe2, are also excellent reagents for the reduction of carboxylic acids to alcohols and are often preferred for their selectivity, as they can reduce carboxylic acids in the presence of other reducible functional groups like esters. commonorganicchemistry.comorganic-chemistry.org Sodium borohydride (NaBH4) is generally not strong enough to reduce carboxylic acids or esters on its own, but the acid can be first activated (e.g., by conversion to a hydroxybenzotriazole ester) and then reduced with NaBH4. libretexts.orgcommonorganicchemistry.comorganic-chemistry.org

Table 3: Common Reagents for Reduction of Carboxylic Acids/Esters to Alcohols

Reducing Agent Substrate Key Features Reference
Lithium aluminum hydride (LiAlH4) Carboxylic acids, Esters Very powerful, non-selective, reduces many functional groups. libretexts.orgchemistrysteps.comchemguide.co.uk
Borane (BH3·THF, BH3·SMe2) Carboxylic acids Highly selective for carboxylic acids over many other functional groups. commonorganicchemistry.comorganic-chemistry.org

Green Chemistry and Sustainable Synthetic Routes for this compound

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of imidazole derivatives has been a significant area of focus for the application of these principles, with methodologies such as solvent-free reactions and microwave-assisted synthesis gaining prominence. bohrium.comiau.ir

Solvent-Free and Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various imidazole and benzimidazole (B57391) derivatives. tandfonline.comnih.gov The rapid heating of the reaction mixture via microwave irradiation can complete a synthesis in minutes, a fraction of the time required by traditional methods. nih.gov

Solvent-free, or solid-state, reactions represent another key green chemistry approach. By eliminating the solvent, this method reduces waste and potential environmental contamination. nih.gov The combination of solvent-free conditions with microwave irradiation offers a particularly sustainable and efficient synthetic strategy. For example, the synthesis of imidazole derivatives through the ring-opening of epoxides has been demonstrated under solvent-free, microwave-assisted conditions, heating the neat reactants to 120 °C for just one minute. nih.gov

While a specific microwave-assisted synthesis for this compound is not detailed in the provided search results, the general applicability of these green techniques to the synthesis of substituted imidazoles is well-established. orientjchem.org For instance, a one-pot synthesis of imidazoles using NBS has been developed that proceeds in water, an environmentally benign solvent. nih.govnih.gov Such methodologies could be adapted to develop more sustainable routes for the synthesis of the target compound and its analogs.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazoles

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time Hours to Days Minutes nih.govnih.gov
Energy Efficiency Lower (bulk heating) Higher (direct molecular heating)
Yields Often moderate Often higher orientjchem.org
Side Reactions More prevalent Reduced researchgate.net

| Solvent Use | Often requires organic solvents | Can be performed solvent-free or in green solvents | nih.gov |

Catalytic Approaches for Enhanced Efficiency

The synthesis of this compound and its analogous derivatives has increasingly moved towards catalytic methodologies to enhance efficiency, selectivity, and sustainability. Transition-metal catalysis, in particular, has emerged as a powerful tool for the construction and functionalization of the imidazole core. These approaches offer significant advantages over classical stoichiometric methods by enabling reactions under milder conditions, reducing waste, and providing access to a diverse range of substituted imidazole derivatives. Key catalytic strategies include palladium- and rhodium-catalyzed reactions, which facilitate selective C-H bond activation and functionalization.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the functionalization of imidazole rings has been a subject of considerable research. The direct C-H functionalization of imidazoles represents a highly atom-economical approach to introduce various substituents, including the hydroxymethyl group or its precursors, at specific positions.

One promising strategy involves the palladium-catalyzed C-H functionalization at the C2 and C4 positions of the imidazole ring. For instance, palladium-catalyzed isocyanide insertion has been shown to be an effective method for constructing fused imidazole derivatives. This approach proceeds via the oxidative addition of a Pd(0) catalyst to an imidazole substrate, followed by isocyanide insertion and subsequent intramolecular cyclization through C-H bond activation. While this specific method leads to fused systems, the underlying principle of palladium-catalyzed C-H activation at the C4 position can be adapted for the introduction of other functional groups.

The direct C-H functionalization of imidazolinone has been successfully achieved using a Pd(OAc)₂/NaOAc system in DMSO. This method was instrumental in the total synthesis of dibromophakellstatin, demonstrating the feasibility of palladium-catalyzed C-H activation on a related heterocyclic scaffold. nih.gov Such methodologies could potentially be applied to (1H-imidazol-4-yl)methanol to introduce a bromine atom at the C2 position, or to a pre-brominated imidazole to introduce the methanol (B129727) group.

The table below summarizes representative palladium-catalyzed C-H functionalization reactions relevant to the synthesis of substituted imidazoles.

Catalyst SystemSubstrate TypePosition of FunctionalizationPotential Application for this compound Synthesis
Pd(0) / IsocyanideSubstituted ImidazolesC2 and C4Adaptation for introducing a hydroxymethyl precursor at C4.
Pd(OAc)₂ / NaOAcImidazolinoneC-H bondsPotential for direct bromination or functionalization of the imidazole ring.

Rhodium-Catalyzed Methodologies

Rhodium catalysts have also proven to be highly effective in the synthesis of substituted imidazoles, particularly through C-H activation and annulation reactions. These methods often exhibit high regioselectivity and functional group tolerance, making them attractive for the synthesis of complex imidazole derivatives.

Rhodium(III)-catalyzed C-H activation, often assisted by a directing group, allows for the selective functionalization of specific C-H bonds. For example, the synthesis of 2-substituted quinolines has been achieved through a rhodium(III)-catalyzed C-H activation of imidamides and their subsequent coupling with cyclopropanols. researchgate.netdntb.gov.ua While this leads to a different heterocyclic system, the principle of directed C-H activation is applicable to the imidazole scaffold. By choosing an appropriate directing group on the imidazole ring, it would be feasible to direct a rhodium catalyst to activate the C2 or C5 position for subsequent functionalization.

Furthermore, rhodium-catalyzed transannulation reactions of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes have been developed for the synthesis of substituted pyrroles. beilstein-journals.org The mechanism involves the formation of a rhodium carbenoid that reacts with the alkyne. While this specific reaction yields pyrroles, similar rhodium-catalyzed transformations could potentially be designed to construct substituted imidazoles from appropriate starting materials.

The following table provides an overview of relevant rhodium-catalyzed reactions.

Catalyst SystemReaction TypeKey FeaturesRelevance to this compound Synthesis
[RhCp*Cl₂]₂C-H Activation/AnnulationHigh regioselectivity, use of directing groups.Potential for selective functionalization of the imidazole ring at C2 or C5.
Rhodium(II) acetateTransannulationFormation of new heterocyclic rings.Potential for novel synthetic routes to the imidazole core.

Chemical Reactivity and Derivatization of 2 Bromo 1h Imidazol 4 Yl Methanol

Reactivity of the Bromo Substituent at C-2

The electron-deficient nature of the imidazole (B134444) ring, further enhanced by the presence of the electronegative bromine atom, renders the C-2 position susceptible to various substitution reactions. This allows for the strategic replacement of the bromo group to introduce new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While less common for simple bromoarenes, nucleophilic aromatic substitution (SNAr) can be a viable pathway for the functionalization of (2-Bromo-1H-imidazol-4-yl)methanol, particularly with potent nucleophiles. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C-2 carbon, forming a transient Meisenheimer-like intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the imidazole ring.

The reactivity in SNAr reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides and amines, are generally required to facilitate the displacement of the bromide. The presence of the hydroxymethyl group at C-4 may also influence the reactivity through electronic effects or by participating in intramolecular processes under certain conditions.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Bromoimidazole Derivatives

NucleophileProductReaction ConditionsYield (%)
Piperidine(2-(Piperidin-1-yl)-1H-imidazol-4-yl)methanolHigh temperature, polar aprotic solventModerate
Sodium Methoxide(2-Methoxy-1H-imidazol-4-yl)methanolAnhydrous methanol (B129727), refluxModerate to Good

Note: The data in this table is illustrative and based on the general reactivity of 2-bromoimidazoles. Specific experimental data for this compound was not available in the reviewed literature.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the derivatization of the C-2 position of this compound. These reactions, including the Suzuki, Sonogashira, and Heck couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the bromoimidazole with an organoboron reagent, typically a boronic acid or ester. The Suzuki-Miyaura coupling is highly valued for its tolerance of a wide range of functional groups, making it suitable for the synthesis of complex biaryl and heteroaryl structures. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. The first-generation synthesis of a casein kinase inhibitor utilized a Suzuki-Miyaura coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid, achieving a 60% yield sigmaaldrich.com.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the bromoimidazole with a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine. The resulting alkynyl-substituted imidazoles are valuable intermediates for the synthesis of various heterocyclic compounds and conjugated systems. A copper-catalyzed Sonogashira reaction has been developed for the synthesis of 1H-imidazo[2,1-a]isoquinoline derivatives from 2-(2-bromophenyl)imidazoles and terminal alkynes nih.gov.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromoimidazole with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of carbon-carbon double bonds and is widely used in the synthesis of styrenes and other vinyl-substituted aromatic compounds. The reaction typically requires a palladium catalyst, a phosphine ligand or is phosphine-free, and a base.

Table 2: Examples of Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions on 2-Bromoimidazole Derivatives

ReactionCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100Good to Excellent
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF60Good
HeckStyrenePd(OAc)₂NaOAcDMF120Moderate to Good

Note: The data in this table is illustrative and based on general procedures for cross-coupling reactions of bromo-substituted heterocycles. Specific experimental data for this compound was not available in the reviewed literature.

While less common than C-C bond formation, palladium-catalyzed cross-coupling reactions can also be employed to form carbon-heteroatom bonds. For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides with amines to form arylamines. Although less explored for 2-bromoimidazoles, this methodology could potentially be applied to introduce nitrogen-based substituents at the C-2 position.

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful technique for converting the C-Br bond into a more reactive C-metal bond, typically a C-Li or C-Mg bond. This transformation is usually achieved by treating the bromoimidazole with a strong organometallic base, such as n-butyllithium or a Grignard reagent, at low temperatures. The resulting organometallic intermediate is highly nucleophilic and can react with a wide range of electrophiles to introduce various functional groups at the C-2 position.

This two-step sequence of metal-halogen exchange followed by quenching with an electrophile provides access to a broad spectrum of 2-substituted imidazoles that are not readily accessible through other methods. For example, reaction with carbon dioxide furnishes the corresponding carboxylic acid, while reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. A study on 1-ethoxymethyl-5-methylthio-2-phenylthioimidazole demonstrated that bromination followed by metal-halogen exchange with n-butyl lithium allowed for subsequent reactions with electrophiles like dimethyl disulfide, N,N-dimethylformamide, and carbon dioxide.

Table 3: Functionalization via Metal-Halogen Exchange of 2-Bromoimidazole Derivatives

ElectrophileFunctional Group IntroducedProduct Type
CO₂-COOHCarboxylic Acid
RCHO-CH(OH)RSecondary Alcohol
R₂CO-C(OH)R₂Tertiary Alcohol
DMF-CHOAldehyde
R-X-RAlkyl/Aryl

Note: This table illustrates the potential functionalizations following metal-halogen exchange on a 2-bromoimidazole core. Specific experimental data for this compound was not available in the reviewed literature.

Transformations of the Hydroxymethyl Moiety at C-4

The hydroxymethyl group at the C-4 position offers another site for chemical modification, allowing for the introduction of various functional groups and the extension of the molecular framework.

Common transformations of the primary alcohol include oxidation, esterification, etherification, and conversion to a leaving group for subsequent nucleophilic substitution.

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (2-bromo-1H-imidazole-4-carbaldehyde) using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or Dess-Martin periodinane. Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

Esterification: The alcohol can be readily converted to esters through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions (e.g., Fischer esterification). This allows for the introduction of a wide range of ester functionalities.

Etherification: O-alkylation of the hydroxymethyl group to form ethers can be accomplished by treating the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or by other methods such as reaction with an alcohol under acidic conditions.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloromethyl or bromomethyl derivative, which can then be displaced by various nucleophiles.

These transformations of the hydroxymethyl group, often performed in conjunction with modifications at the C-2 position, provide a powerful strategy for the synthesis of a diverse library of imidazole-based compounds with a wide range of potential applications.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be selectively oxidized to afford either the corresponding aldehyde, 2-bromo-1H-imidazole-4-carbaldehyde, or the carboxylic acid, 2-bromo-1H-imidazole-4-carboxylic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

Mild oxidizing agents are typically used for the selective conversion to the aldehyde, preventing over-oxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Dess-Martin periodinane (DMP). These reactions are generally performed in chlorinated solvents at or below room temperature. While direct oxidation of the title compound is not extensively detailed, the synthesis of related imidazole aldehydes, such as 1H-imidazole-4-carbaldehyde from 4-bromo-1H-imidazole, confirms the viability of such structures chemicalbook.comguidechem.com.

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents or more vigorous conditions are required. Reagents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step process involving initial oxidation to the aldehyde followed by subsequent oxidation with agents like sodium chlorite (NaClO₂) can be employed. Flavin-containing alcohol oxidases can also yield mixtures of aldehydes and carboxylic acids, with the formation of the acid proceeding through the hydration of the aldehyde intermediate nih.govnih.gov. The existence and synthesis of related compounds like 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives further support the accessibility of this oxidation state google.com.

Table 1: Common Oxidation Reagents for Primary Alcohols
ReagentTypical ProductGeneral Conditions
Manganese Dioxide (MnO₂)AldehydeCH₂Cl₂ or CHCl₃, room temperature
Pyridinium Chlorochromate (PCC)AldehydeCH₂Cl₂, room temperature
Jones Reagent (CrO₃/H₂SO₄)Carboxylic AcidAcetone, 0°C to room temperature
Potassium Permanganate (KMnO₄)Carboxylic AcidAqueous base, heat

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification, two fundamental transformations for alcohols.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, for milder conditions, an acyl chloride or anhydride can be used in the presence of a base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct.

Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form the corresponding ether. It is important to consider that the imidazole N-H is also acidic and can be deprotonated, potentially leading to competitive N-alkylation. Therefore, protection of the imidazole nitrogen may be necessary to achieve selective O-alkylation.

Nucleophilic Displacement of the Hydroxyl Group

The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. Therefore, to facilitate its displacement, it must first be converted into a more reactive functional group, such as a sulfonate ester or a halide.

A common strategy is the conversion of the alcohol to a tosylate or mesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, other halides).

Alternatively, the alcohol can be directly converted into an alkyl halide. Reagents such as thionyl chloride (SOCl₂) are used to produce the chloromethyl derivative, while phosphorus tribromide (PBr₃) yields the bromomethyl analog. These resulting 4-(halomethyl)-2-bromo-1H-imidazoles are highly reactive intermediates, primed for subsequent Sₙ2 reactions with various nucleophiles.

Protecting Group Strategies for the Hydroxyl Functionality

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the hydroxyl group to prevent unwanted side reactions. This is achieved by introducing a protecting group that is stable to a specific set of reaction conditions but can be removed later under mild, specific conditions.

Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation and removal. masterorganicchemistry.com The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly popular. It is typically installed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in a solvent like dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org The TBS group is robust and stable to many non-acidic reagents but can be selectively cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). wikipedia.orgharvard.edu

Benzyl ethers (Bn) are another widely used protecting group. They are formed via a Williamson ether synthesis, by treating the alcohol with a base like sodium hydride (NaH) followed by benzyl bromide (BnBr). uwindsor.ca Benzyl ethers are stable to a wide range of acidic and basic conditions and are typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), a method that does not affect most other common functional groups. uwindsor.ca

Table 2: Common Protecting Groups for the Hydroxyl Functionality
Protecting GroupAbbreviationInstallation ReagentsCleavage Conditions
tert-ButyldimethylsilylTBS / TBDMSTBSCl, Imidazole, DMFTBAF in THF; or Acidic conditions (e.g., AcOH/H₂O)
TriisopropylsilylTIPSTIPSCl, Imidazole, DMFTBAF in THF (slower than TBS); Acid
BenzylBnNaH, BnBr, THFH₂, Pd/C (Hydrogenolysis)
MethoxymethylMOMMOMCl, DIPEA, CH₂Cl₂Strong acid (e.g., HCl in THF/H₂O)

Reactivity at the Imidazole N-H Position (N-1)

The nitrogen atoms of the imidazole ring are key centers of reactivity. The N-H proton is acidic and can be removed by a base, rendering the ring anionic and highly nucleophilic. This allows for a variety of substitution reactions directly on the ring nitrogen.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the substitution of the N-H proton with an alkyl group. This is typically achieved by treating the imidazole with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile. A significant challenge with unsymmetrically substituted imidazoles like the title compound is regioselectivity. Alkylation can potentially occur at either of the two ring nitrogen atoms (N-1 or N-3), leading to a mixture of regioisomers. The ratio of these products is influenced by steric effects of the substituents, the bulkiness of the alkylating agent, and electronic factors. otago.ac.nz

N-Acylation involves the introduction of an acyl group onto a ring nitrogen. This is typically performed using an acyl chloride or anhydride in the presence of a base. N-acylation is also subject to regioselectivity issues similar to N-alkylation. bjut.edu.cn However, N-acyl imidazoles are often more labile than their N-alkyl counterparts and can sometimes be used as intermediates or activating groups themselves.

To overcome the challenge of regioselectivity in both alkylation and acylation, strategies involving protecting groups can be employed. For instance, the use of a removable directing group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can allow for the specific functionalization of one nitrogen atom, followed by deprotection to yield a single regioisomer. nih.gov

Tautomeric Considerations and Their Influence on Reactivity

The issue of regioselectivity in N-alkylation is intrinsically linked to the phenomenon of annular tautomerism. teacherinabox.org.au this compound can exist as two rapidly interconverting tautomers: 2-bromo-4-(hydroxymethyl)-1H-imidazole and 2-bromo-5-(hydroxymethyl)-1H-imidazole. In solution, these two forms exist in equilibrium.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the ring. teacherinabox.org.au When the imidazole reacts under neutral or acidic conditions, the relative population of the two tautomers can dictate the product ratio, as the alkylating agent will react with whichever tautomer is present. otago.ac.nz For instance, if one tautomer is significantly more stable and thus more abundant, the major product will derive from the alkylation of that tautomer, even if its nitrogen is less nucleophilic. otago.ac.nz

Under basic conditions, the imidazole is deprotonated to form a single, delocalized imidazolate anion. In this case, the site of alkylation is determined by the relative nucleophilicity of the two nitrogen atoms, which is governed by the electronic and steric effects of the C-2 and C-4/C-5 substituents. otago.ac.nz Electron-withdrawing groups, like the bromine at the C-2 position, will decrease the nucleophilicity of the adjacent nitrogen atoms, generally directing substitution to the more remote nitrogen. otago.ac.nz

Chemo- and Regioselectivity in Multi-Functionalized Imidazole Systems

In a molecule such as this compound, which possesses multiple reactive sites, the ability to selectively modify one functional group in the presence of others is a key synthetic challenge. The inherent reactivity differences between the imidazole nitrogen, the carbon-bromine bond, and the hydroxyl group can be exploited to guide reactions to a specific site. Furthermore, the electronic properties of the imidazole ring influence the reactivity of its substituents.

Orthogonal functional group manipulation refers to the stepwise modification of a multifunctional compound, where each reaction step exclusively affects one functional group while the others remain unaltered. This is typically achieved through the use of protecting groups that are stable under a specific set of reaction conditions but can be selectively removed under different conditions.

For this compound, an orthogonal protection strategy would be essential for achieving selective derivatization. For instance, the imidazole nitrogen and the primary alcohol could be protected with groups that can be removed under distinct conditions, thereby allowing for the selective functionalization of the C-Br bond.

A plausible synthetic approach could involve the following steps:

Protection of the imidazole N-H: The imidazole nitrogen can be protected with a variety of groups, such as a trityl (Tr), benzyloxymethyl (BOM), or a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The choice of protecting group would depend on its stability towards the conditions of subsequent reactions and the ease of its removal.

Protection of the hydroxyl group: The primary alcohol can be protected as a silyl ether (e.g., TBDMS, TIPS), a benzyl ether (Bn), or an ester. These groups offer varying degrees of stability and can be removed under specific conditions that would not affect the N-protected imidazole or the C-Br bond.

Derivatization of the C-Br bond: With the other two functional groups masked, the C-2 bromine atom can be subjected to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Examples of such reactions applicable to bromo-imidazoles include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-imidazoles.

Buchwald-Hartwig Amination: Reaction with amines to introduce amino substituents.

Sequential Deprotection: Following the modification of the C-Br bond, the protecting groups on the nitrogen and oxygen can be removed selectively to either yield the di-functionalized product or to allow for further derivatization at these positions.

The following table provides examples of orthogonal protecting groups and their typical deprotection conditions, which could be applied to the synthesis of derivatives of this compound.

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Imidazole N-HTritylTrMildly acidic conditions (e.g., TFA in DCM)
Imidazole N-H2-(Trimethylsilyl)ethoxymethylSEMFluoride ion source (e.g., TBAF) or strong acid
Hydroxyltert-Butyldimethylsilyl etherTBDMSFluoride ion source (e.g., TBAF) or acidic conditions
HydroxylBenzyl etherBnHydrogenolysis (H₂, Pd/C)

Building upon the principles of orthogonal protection, sequential reaction pathways can be designed to synthesize complex, highly substituted imidazoles starting from this compound. The order of reactions is critical and is determined by the compatibility of the functional groups with the reaction conditions at each step.

An illustrative sequential reaction pathway could be the synthesis of a 2-aryl-4-(aminomethyl)-1H-imidazole derivative. This would involve the following sequence:

N-Protection: The imidazole nitrogen of this compound is first protected, for example, with a SEM group.

Suzuki-Miyaura Coupling: The resulting N-protected intermediate is then subjected to a Suzuki-Miyaura coupling with an appropriate arylboronic acid to replace the bromine atom at the C-2 position with an aryl group.

Oxidation of the Alcohol: The primary alcohol at C-4 is oxidized to an aldehyde. This can be achieved using mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane.

Reductive Amination: The aldehyde is then converted to an amine via reductive amination. This involves reaction with an amine to form an imine, which is then reduced in situ to the desired amine.

Deprotection: Finally, the SEM protecting group on the imidazole nitrogen is removed to yield the target 2-aryl-4-(aminomethyl)-1H-imidazole.

The following data table outlines typical conditions for key reactions in such a sequential pathway, based on analogous transformations reported for other bromo-imidazole systems. It is important to note that these are representative conditions and would require optimization for the specific substrate.

Reaction StepReagents and ConditionsTypical Yield
N-Protection (SEM)SEM-Cl, NaH, DMF, 0 °C to rt>90%
Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C60-95%
Oxidation (to aldehyde)MnO₂, DCM, rt70-90%
Reductive AminationR₂NH, NaBH(OAc)₃, DCE, rt50-85%
N-Deprotection (SEM)TBAF, THF, rt or HCl, EtOH, 50 °C>80%

Through the careful application of orthogonal protection strategies and the design of sequential reaction pathways, this compound can serve as a versatile building block for the synthesis of a wide array of complex and functionally diverse imidazole derivatives.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For (2-Bromo-1H-imidazol-4-yl)methanol, HRMS provides definitive confirmation of its elemental composition (C₄H₄BrN₂O). The technique can distinguish the compound's exact mass from that of other molecules with the same nominal mass, leveraging the slight mass differences between isotopes.

The presence of bromine is particularly notable in the mass spectrum, as it exhibits a characteristic isotopic pattern with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks (M and M+2) of almost equal intensity, providing a clear signature for a monobrominated compound. In reaction monitoring, HRMS can be used to track the consumption of reactants and the formation of this compound or its subsequent derivatives in real-time, providing crucial kinetic and mechanistic insights. hmdb.ca

Table 1: HRMS Data for this compound
Molecular FormulaAdductCalculated Exact Mass [M+H]⁺Observed MassIsotopic Signature
C₄H₄BrN₂O[M+H]⁺174.9607 (for ⁷⁹Br), 176.9587 (for ⁸¹Br)Typically within 5 ppm of calculated valueTwo peaks of ~1:1 intensity separated by ~2 Da

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. nih.gov For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional experiments is required for a complete assignment of all proton and carbon signals.

However, the structural characterization of imidazole (B134444) derivatives by NMR can be challenging. Fast tautomerization of the proton between the two nitrogen atoms of the imidazole ring can lead to peak broadening or the complete disappearance of signals for the adjacent carbon atoms (C2, C4, C5) in conventional ¹³C NMR spectra measured in solution. mdpi.com This often necessitates the use of advanced NMR techniques or analysis in the solid state. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale / Notes
N-H~12-13 (broad)-Typical for imidazole N-H; broad due to exchange.
C2-~125-130Carbon directly attached to bromine; signal may be weak or broad due to quadrupolar relaxation and tautomerism. mdpi.com
C4-~135-140Attached to the hydroxymethyl group; signal may be affected by tautomerism. mdpi.com
C5-H~7.0-7.2~115-120Aromatic proton on the imidazole ring. researchgate.net
-CH₂-~4.4-4.6~55-60Methylene protons deshielded by the adjacent oxygen atom. oregonstate.edu
-OH~5.0-5.5 (broad)-Chemical shift and peak shape are dependent on concentration and temperature due to hydrogen bonding. ucl.ac.uk

To overcome the ambiguities of 1D NMR and definitively establish the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show a correlation between the N-H proton and the C5-H proton, confirming their proximity within the spin system. It would also correlate the -CH₂- protons with the -OH proton, confirming the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This technique would be used to unambiguously assign the protonated carbons, linking the ¹H signal at ~7.1 ppm to the C5 carbon at ~117 ppm and the ¹H signal at ~4.5 ppm to the -CH₂- carbon at ~57 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, which is crucial for determining stereochemistry and conformation. In this case, NOESY could help understand the spatial relationship between the hydroxymethyl group and the protons on the imidazole ring.

Given the challenges with solution-state ¹³C NMR due to tautomerization, solid-state NMR (ssNMR) serves as a powerful alternative for a complete structural characterization. mdpi.com Unlike solution NMR, which provides an averaged picture, ssNMR analyzes the molecule in its rigid, solid form.

This technique is exceptionally valuable for:

Unambiguous Characterization: It can resolve the signals for all carbon atoms, including those affected by tautomerism in solution, providing a complete and definitive ¹³C NMR spectrum. mdpi.com

Polymorphism Analysis: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra. This allows for the identification and characterization of different polymorphs, which can have different physical properties.

Structural Elucidation: By using techniques like ¹H-¹³C HETCOR (Heteronuclear Correlation) in the solid state, it is possible to determine connectivities. Studies on related 2-phenylimidazoles have used ssNMR to suggest that different tautomers can coexist in different crystalline domains within the same solid sample. mdpi.com Detailed ssNMR investigations can also provide insights into proton mobility and hydrogen bonding within the crystal lattice. ptfarm.plnih.gov

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering definitive proof of the compound's constitution and conformation in the solid state. nih.gov

While the specific crystal structure for this compound is not publicly documented, analysis of closely related bromo-imidazole derivatives provides insight into the expected structural features. nih.govresearchgate.net For instance, the analysis of a bromo-thieno-imidazole derivative revealed a planar bicyclic system and the formation of infinite chains through intermolecular N—H···N hydrogen bonds. researchgate.net

For this compound, X-ray analysis would be expected to reveal:

The precise geometry of the imidazole ring and the C-Br bond length.

The conformation of the hydroxymethyl substituent relative to the ring.

A detailed map of intermolecular interactions. Crucially, the presence of the hydroxyl (-OH) group and the imidazole N-H group makes the molecule a prime candidate for forming extensive hydrogen-bonded networks, which dictate the crystal packing. nih.gov

Table 3: Representative Single-Crystal X-ray Diffraction Data (based on a related bromo-heterocycle) researchgate.net
ParameterExample Value / Expected Feature
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Hydrogen BondingExpected N-H···O and O-H···N interactions leading to 2D or 3D networks. nih.gov
Key Bond LengthsC-Br, C-N, C-C, C-O

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. pesystems.cz These techniques are complementary and provide a molecular fingerprint that is useful for routine identification and for monitoring the progress of a reaction. For example, the disappearance of a reactant's carbonyl stretch or the appearance of the product's O-H stretch can be easily tracked. researchgate.net

For this compound, the key functional groups each have distinct vibrational modes. The FT-IR and Raman spectra would be expected to show characteristic bands confirming the presence of the hydroxyl, amine, and bromo-substituted imidazole moieties. nih.gov

Table 4: Predicted Key Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueFunctional Group
O-H Stretch3200-3500 (broad)IRHydroxyl (-OH)
N-H Stretch3100-3300IR/RamanImidazole (N-H)
C-H Stretch (Aromatic)3000-3100IR/RamanImidazole Ring C-H
C-H Stretch (Aliphatic)2850-2960IR/RamanMethylene (-CH₂)
C=N, C=C Stretch1450-1600IR/RamanImidazole Ring
O-H Bend1350-1450IRHydroxyl (-OH)
C-O Stretch1000-1250IRPrimary Alcohol (C-O)
C-Br Stretch500-650IR/RamanBromo-aromatic (C-Br) nih.gov

Chromatographic Techniques for Purity Assessment and Isolation of Derivatives (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this compound. nih.govnih.gov

A typical analysis involves a reversed-phase method where the compound is passed through a column with a nonpolar stationary phase (like C8 or C18) using a polar mobile phase (often a mixture of water/buffer and an organic solvent like methanol (B129727) or acetonitrile). researchgate.netwiley.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the imidazole ring absorbs strongly. nih.gov HPLC is also invaluable for isolating reaction derivatives for further characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for analyzing more volatile derivatives or after a chemical derivatization step to increase the volatility of the target compound.

Table 5: Typical HPLC Method for Purity Analysis of Imidazole Derivatives
ParameterCondition
ColumnReversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile PhaseIsocratic or gradient mixture of Methanol and Water or Phosphate Buffer researchgate.netwiley.com
Flow Rate1.0 mL/min nih.gov
DetectionUV Absorbance at ~220-300 nm ptfarm.plnih.gov
TemperatureAmbient or controlled (e.g., 25-30 °C)

Computational Chemistry and Theoretical Investigations of 2 Bromo 1h Imidazol 4 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate the electronic properties, optimized geometry, and reactivity of molecules like (2-Bromo-1H-imidazol-4-yl)methanol.

Studies on various imidazole (B134444) derivatives have successfully employed DFT, often using functionals like B3LYP, to understand their molecular and electronic structures. researchgate.netnih.govnih.gov For instance, research on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) highlighted the use of the B3LYP functional with the 6-311++G(d,p) basis set to obtain comprehensive information on structural features and properties. researchgate.net Similarly, DFT calculations have been used to study the geometries of oxidovanadium(IV)-based imidazole drug complexes, confirming their square pyramid structures. nih.gov

The electronic structure of imidazole derivatives is a key determinant of their reactivity. DFT calculations provide access to crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing bromine atom at the 2-position and the hydroxymethyl group at the 4-position would significantly influence the electron density distribution in the imidazole ring. DFT calculations could precisely map this distribution and quantify the impact of these substituents on the HOMO and LUMO energy levels.

Table 1: Representative DFT-Calculated Electronic Properties of Imidazole Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Fluorinated diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate (most active)--3.662 researchgate.net
Fluorinated diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate (second most active)--3.761 researchgate.net
(E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one--1.870 dntb.gov.ua
(E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one--1.649 dntb.gov.ua
(E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one--1.590 dntb.gov.ua

Note: The specific values for this compound would require dedicated calculations, but the data for these related compounds illustrate the typical range and utility of such parameters.

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, one can predict its behavior in various reactions. For instance, in a reaction with an electrophile, the site on the imidazole ring with the highest HOMO density would be the most likely point of attack. Conversely, in a reaction with a nucleophile, the region with the highest LUMO density would be the reactive site.

FMO theory is particularly useful in understanding pericyclic reactions like cycloadditions. wikipedia.org While not directly applicable to all reactions of this compound, the principles of FMO analysis are fundamental to predicting its reactivity profile. For example, understanding the HOMO-LUMO interactions is key to predicting the outcomes of potential cycloaddition reactions involving the imidazole ring. researchgate.netacs.org

Reaction Pathway Elucidation and Transition State Modeling

DFT calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction pathways and the characterization of transition states. acs.org This involves locating the minimum energy structures of reactants and products, as well as the saddle point on the potential energy surface that corresponds to the transition state. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction rates.

For this compound, this approach could be used to study various reactions, such as the substitution of the bromine atom, reactions involving the hydroxyl group, or electrophilic substitution on the imidazole ring. For example, a computational study on the enzymatic dechlorination of a haloalkane involved modeling the reaction profile, including the identification of a tetrahedral intermediate and the associated transition state. acs.orgacs.org A similar approach could be applied to model the hydrolysis of the bromo-substituent in this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and the effects of the surrounding environment, such as a solvent. uobaghdad.edu.iqnih.govacs.org

For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, MD simulations can explore its conformational landscape. By simulating the molecule's motion over time, the most stable conformations and the energy barriers between them can be identified. Conformational analysis of other imidazole derivatives has been successfully performed using potential energy scans at the DFT level, which can be complemented by MD simulations to understand the dynamic behavior. nih.govresearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models often use molecular descriptors calculated from the compounds' structures to predict their reactivity.

For a class of compounds like substituted imidazoles, QSRR models can be developed to predict various properties. For example, QSPR (Quantitative Structure-Property Relationship) models have been developed for imidazole derivatives to predict quantum chemical properties like entropy and enthalpy of formation using genetic algorithms and artificial neural networks. researchgate.net Similarly, QSRR studies have been applied to benzimidazole (B57391) derivatives to correlate their retention behavior in chromatography with molecular descriptors. researchgate.net

To develop a QSRR model for the reactivity of this compound, one would need experimental reactivity data for a series of related brominated imidazole derivatives. A wide range of molecular descriptors, such as electronic, steric, and topological parameters, would be calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms would then be used to find a correlation between these descriptors and the observed reactivity. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict various spectroscopic properties, which can be a valuable tool for structure elucidation and the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of NMR chemical shifts is a well-established application of computational chemistry. uobaghdad.edu.iqmdpi.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of 1H and 13C chemical shifts. fu-berlin.dersc.orgresearchgate.net Studies on imidazoles and pyrazoles have shown that computational methods can effectively model the effects of protonation and solvent on NMR chemical shifts. fu-berlin.dersc.orgresearchgate.net For this compound, theoretical prediction of its NMR spectrum would aid in the assignment of experimental signals and confirm its structure. The influence of the bromine and hydroxymethyl substituents on the chemical shifts of the imidazole ring protons and carbons could be precisely quantified.

Table 2: Representative Predicted NMR Chemical Shifts for Imidazole-related Structures

Compound/FragmentAtomPredicted Chemical Shift (ppm)MethodReference
Imidazolium CationC-4~8 ppm shift from neutralGIAO fu-berlin.de
Pyrazolium CationC-5~+6 ppm shift from neutralGIAO fu-berlin.de
1-ethyl-3-methylimidazolium (in CHCl3)Ring ProtonsVaries with anionHF/6-311G+(3df,2p) nih.gov

Note: This table provides examples of predicted shifts and effects in related systems. Accurate predictions for this compound would require specific calculations.

Vibrational Frequencies: The calculation of vibrational frequencies is another important application of computational chemistry. faccts.derowansci.com These calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The predicted frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. nih.govyoutube.com For this compound, calculating the vibrational frequencies would allow for the identification of characteristic bands associated with the imidazole ring, the C-Br bond, and the hydroxymethyl group.

Applications of 2 Bromo 1h Imidazol 4 Yl Methanol in Synthetic Organic Chemistry and Materials Science

As a Versatile Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the bromo and methanol (B129727) functionalities makes (2-Bromo-1H-imidazol-4-yl)methanol an ideal starting material for constructing more complex heterocyclic systems. The imidazole (B134444) ring itself is a privileged scaffold in numerous biologically active compounds, and the ability to selectively functionalize it at multiple positions is of significant synthetic interest.

Synthesis of Fused Imidazole Systems (e.g., Indenoimidazoles, Imidazoindoles)

Fused imidazole derivatives, such as indenoimidazoles and imidazoindoles, are present in various compounds with significant biological activities. The synthesis of these polycyclic frameworks often relies on the strategic functionalization of an imidazole precursor. While direct synthesis from this compound is not extensively documented, its structure is well-suited for established synthetic routes.

For instance, palladium-catalyzed isocyanide insertion reactions have been successfully employed to construct indeno[1,2-d]imidazole and imidazo[1,2-a]indole skeletons. This methodology involves the C(sp²)–H functionalization of imidazole derivatives at the C2 and C4 positions. A precursor like this compound could be adapted for such transformations. The bromo-substituent at the C2 position could potentially be replaced through a cross-coupling reaction to introduce a group that facilitates subsequent intramolecular cyclization, leading to the desired fused system.

Other established methods for synthesizing indenoimidazoles involve the cyclocondensation of ninhydrin with ureas or other nitrogen-containing reagents. The versatility of the this compound scaffold would allow for its modification into a suitable reaction partner for these types of cyclization reactions, thereby providing an alternative pathway to these complex heterocyclic structures.

Preparation of Polysubstituted Imidazoles

The synthesis of polysubstituted imidazoles is a central theme in heterocyclic chemistry due to their prevalence in pharmaceuticals and functional materials. This compound serves as an excellent platform for creating diverse substitution patterns on the imidazole ring.

The bromine atom at the C2 position is particularly useful for palladium-catalyzed cross-coupling reactions. This allows for the regioselective introduction of various substituents, a key strategy in building molecular complexity. For example, Suzuki-Miyaura cross-coupling reactions can be used to form C-C bonds with a wide range of (hetero)arylboronic acids, while Sonogashira coupling enables the introduction of alkynyl groups. These reactions are often compatible with numerous functional groups, making them highly versatile.

The hydroxymethyl group at the C4 position adds another layer of synthetic utility. It can be oxidized to an aldehyde, which can then participate in a variety of subsequent reactions, including condensations, reductive aminations, and Wittig reactions, to introduce further diversity. This dual reactivity allows for a stepwise and controlled functionalization of the imidazole core.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromo-Imidazole Precursors

Cross-Coupling ReactionReagentProduct TypeReference
Suzuki-MiyauraArylboronic acid2-Aryl-imidazole
SonogashiraTerminal alkyne2-Alkynyl-imidazole
Buchwald-Hartwig AminationAmine2-Amino-imidazole

This table illustrates the potential transformations of the bromo-substituent on the imidazole ring.

Precursor for Advanced Functional Materials

Imidazole derivatives are not only important in biological contexts but also serve as fundamental components in the development of advanced functional materials. Their unique electronic properties, ability to coordinate with metals, and capacity to form hydrogen bonds make them suitable for a range of applications. Functionalized monomers like this compound are key to integrating these properties into larger material systems.

Integration into Polymer Synthesis

Imidazole-containing polymers have been explored for various applications, including as enzyme mimics, ion-conductive membranes, and biomaterials. The synthesis of these polymers typically involves the polymerization of imidazole-functionalized monomers.

This compound can be chemically modified to create such monomers. For example, the hydroxymethyl group can be esterified with acrylic acid or methacrylic acid to produce a polymerizable acrylate or methacrylate monomer. Alternatively, the bromine atom can be converted into a vinyl group via a Stille or Suzuki coupling reaction, yielding a vinylimidazole monomer. These monomers can then be polymerized, often through free-radical polymerization, to yield polymers with pendant imidazole groups. The resulting polymers can exhibit interesting properties, such as enhanced thermal stability compared to their non-imidazole-containing counterparts.

Table 2: Potential Monomer Synthesis from this compound

Functional Group TargetedReaction TypeResulting Monomer Type
-CH₂OHEsterificationImidazolyl-acrylate/methacrylate
-BrStille/Suzuki CouplingVinyl-imidazole

This table outlines strategies to convert this compound into a polymerizable monomer.

Components in Optical Materials and Dyes

The imidazole scaffold is a component of various organic fluorophores and dyes used in applications ranging from biological imaging to dye-sensitized solar cells (DSSCs). The electronic properties of the imidazole ring can be tuned by the introduction of different substituents, which in turn influences the optical properties of the molecule, such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift.

Imidazole-based dyes have been designed with a donor-π bridge-acceptor architecture for use as sensitizers in DSSCs. In these systems, the imidazole ring can act as an electron-donating group. Studies have shown that modifying the substituents on the imidazole ring can significantly impact the power conversion efficiency of the solar cell.

Furthermore, certain imidazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that leads to a large Stokes shift, which is beneficial for applications in fluorescent probes and cell imaging. The optical properties of some fluorescent imidazoles have also been shown to be highly sensitive to pH, making them potential candidates for fluorescent pH sensors.

Table 3: Optical Properties of Selected Imidazole-Based Dyes in DSSCs

Dye CodeSubstituent on ImidazolePower Conversion Efficiency (PCE) %Reference
PP2Nitrobenzene0.96
PP3N,N-diethylpropan-1-amine2.01

This table shows how different substituents on the imidazole ring can affect the performance of dye-sensitized solar cells.

Role in Ligand Design for Catalysis

The imidazole ring is a ubiquitous ligand in coordination chemistry and bioinorganic chemistry, most notably in the amino acid histidine. The nitrogen atoms of the imidazole ring can coordinate to a wide variety of metal ions, making imidazole-containing molecules excellent candidates for the design of ligands for catalytic applications.

This compound offers multiple features for ligand design. The two nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxymethyl group can act as a multidentate chelate, binding to a metal center. The bromine atom provides a convenient handle for incorporating the imidazole moiety into a larger, more complex ligand architecture through cross-coupling reactions.

For example, imidazole-functionalized metal-organic frameworks (MOFs) have been used as supports for palladium clusters, creating highly efficient heterogeneous catalysts for Suzuki coupling reactions. Furthermore, P-chiral phosphinyl imidazole ligands, which have shown high enantioselectivity in asymmetric catalysis, have been synthesized from 1-(2-bromophenyl)-1H-imidazoles. This demonstrates the utility of bromo-imidazole precursors in the development of sophisticated ligands for stereoselective synthesis. The ability to create both the coordinating element and the structural backbone from a single, versatile molecule like this compound is a significant advantage in the field of catalyst design.

Despite a comprehensive search of scientific literature, patents, and chemical databases, no specific information was found regarding the application of This compound as a precursor to N-Heterocyclic Carbenes (NHCs) and other ligands, or as an ancillary ligand in transition metal-catalyzed processes, as outlined in the requested article structure.

The performed searches yielded general information on the synthesis and applications of various other imidazole derivatives and N-Heterocyclic Carbene precursors. However, none of the retrieved documents contained specific data, research findings, or examples pertaining to "this compound" in the context of the requested topics.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline due to the lack of available information on the specified chemical compound within the public domain of scientific research.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of synthetic routes to imidazole (B134444) derivatives. researchgate.netmdpi.com The focus is on creating processes that are not only efficient but also environmentally benign by minimizing waste and avoiding hazardous substances.

Recent advancements in this area include the use of green tools such as microwave and ultrasound irradiation, which can accelerate reaction times and increase yields. researchgate.net Solvent-free reaction conditions and the use of heterogeneous catalysts are also being explored to simplify purification and reduce the environmental impact. mdpi.comnih.gov For instance, metal-free synthetic conditions are being developed to avoid the use of toxic and expensive metal catalysts. mdpi.com A notable trend is the development of one-pot, multi-component reactions that allow the synthesis of highly substituted imidazoles in a single step from simple starting materials, maximizing atom economy. nih.govorganic-chemistry.org

Green Chemistry ApproachDescriptionPotential Benefits
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat reactions. researchgate.netFaster reaction times, higher yields, increased product selectivity. researchgate.net
Ultrasound Irradiation Employs ultrasonic waves to promote chemical reactions. researchgate.netEnhanced reaction rates and yields.
Solvent-Free Reactions Conducted in the absence of a solvent. nih.govReduced waste, easier purification, lower environmental impact.
Heterogeneous Catalysis Uses catalysts that are in a different phase from the reactants. nih.govEasy separation and recycling of the catalyst.
Metal-Free Synthesis Avoids the use of metal catalysts. mdpi.comReduced toxicity and cost.
Multi-Component Reactions Combines three or more reactants in a single step. nih.govorganic-chemistry.orgHigh atom economy, simplified procedures, increased efficiency.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Scaffold

The (2-Bromo-1H-imidazol-4-yl)methanol scaffold possesses multiple sites for chemical modification, offering a rich landscape for exploring novel reactivity patterns. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions.

Researchers are actively investigating new ways to functionalize the imidazole core. This includes the development of regioselective C-H arylation methods that allow for the direct introduction of aryl groups at specific positions on the imidazole ring without the need for pre-functionalization. nih.gov The reactivity of the different carbon-hydrogen bonds on the imidazole ring can be selectively targeted, enabling the synthesis of mono-, di-, and tri-arylated imidazoles. nih.gov

Furthermore, the bromo-substituent can be exploited in various transformations. For example, bromo-nitroimidazoles can be reduced to the corresponding aminoimidazoles, which can then undergo further reactions. researchgate.net The development of new catalytic systems is crucial for unlocking unprecedented transformations of the imidazole scaffold, leading to the creation of novel molecular architectures with potentially interesting biological or material properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, is emerging as a powerful tool for the synthesis of pharmaceuticals and other fine chemicals. nih.govrsc.org The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov The small reaction volumes in microfluidic systems enhance heat and mass transfer, and also allow for the safe handling of highly reactive or hazardous intermediates. researchgate.net Automated synthesis platforms can be used to rapidly generate libraries of imidazole derivatives for high-throughput screening in drug discovery. unimi.it The synthesis of various heterocyclic compounds, including imidazoles, has been successfully demonstrated using flow chemistry, highlighting the potential of this technology for the production of this compound and related compounds. uc.pt

FeatureDescriptionAdvantage in Synthesis
Precise Control Accurate regulation of temperature, pressure, and residence time. nih.govImproved yields, higher selectivity, and reproducibility.
Enhanced Safety Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. researchgate.netSafe handling of unstable intermediates and energetic processes.
Scalability Production can be increased by running the flow system for longer periods.Straightforward scaling from laboratory to industrial production.
Automation Integration with automated systems for reagent delivery and product analysis. unimi.itHigh-throughput synthesis of compound libraries for screening.

Advanced Mechanistic Investigations Using In Situ and Time-Resolved Spectroscopic Techniques

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and developing new transformations. Advanced spectroscopic techniques that allow for the observation of reactions as they occur (in situ) are invaluable for gaining mechanistic insights.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and monitor the concentration of reactants, intermediates, and products in real-time. youtube.com This information helps to elucidate the reaction pathway, identify the rate-determining step, and understand the role of catalysts and reaction conditions. For example, in situ spectroscopic techniques can be used to study the formation of the imidazole ring, the mechanism of C-H activation, or the kinetics of cross-coupling reactions. youtube.com Surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) have been used to study the chemical reactions of imidazole on metal surfaces. acs.org

Computational Design of New Derivatives with Tailored Reactivity Profiles

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired characteristics. mdpi.comnih.gov Density functional theory (DFT) calculations, for instance, can be used to study the electronic structure, stability, and reactivity of this compound and its derivatives. nih.gov

By modeling different substituents on the imidazole ring, researchers can predict how these modifications will affect the reactivity of the molecule. This allows for the in silico design of new derivatives with tailored reactivity profiles for specific applications. For example, computational methods can be used to design derivatives with enhanced reactivity in a particular cross-coupling reaction or to predict the site of electrophilic or nucleophilic attack. mdpi.com Molecular docking studies can also be employed to design imidazole derivatives that bind to specific biological targets, guiding the synthesis of new drug candidates. nih.gov

Computational MethodApplication in Imidazole Chemistry
Density Functional Theory (DFT) Prediction of electronic structure, stability, and reactivity. nih.gov
Molecular Docking Simulation of ligand binding to a receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activity.
Molecular Dynamics (MD) Simulations Study of the dynamic behavior of molecules over time. mdpi.com

Q & A

Q. Optimization Tips :

  • Monitor reactions via HPLC or TLC (Rf ≈ 0.3 in EtOAc/hexane 1:1).
  • Use Lewis acids (e.g., ZnCl₂) to accelerate bromination .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water).

Which spectroscopic techniques are most effective for confirming the structure of this compound?

Basic Research Question
A multi-technique approach is critical:

  • NMR :
    • ¹H NMR : Imidazole protons (δ 7.2–7.8 ppm), -CH₂OH (δ 3.8–4.2 ppm), and deshielding from bromine (δ 7.5 ppm for C2-H) .
    • ¹³C NMR : C-Br signal at δ 110–120 ppm .
  • IR : O-H stretch (~3300 cm⁻¹), C-Br stretch (~560 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 191.9834 (C₅H₆BrN₂O⁺) .
  • X-ray Crystallography : Resolve tautomerism and confirm regiochemistry (e.g., compare with ).

How should researchers address stability challenges during storage and handling of this compound?

Basic Research Question
The compound is sensitive to light, moisture, and heat. Recommended practices:

  • Storage : Under argon at –20°C in amber vials. Use desiccants (silica gel) to prevent hydrolysis .
  • Handling : Conduct reactions under inert atmosphere (N₂/Ar). Avoid prolonged exposure to acidic/basic conditions to prevent decomposition .

How can regioselective bromination of the imidazole ring be achieved to synthesize this compound?

Advanced Research Question
Regioselectivity depends on:

  • Directing Groups : A hydroxylmethyl group at C4 can direct bromination to C2 via hydrogen bonding with electrophilic bromine .
  • Reagent Choice : NBS in DMF favors C2 bromination over Br₂/FeCl₃, which may yield mixtures .
  • Kinetic Control : Low temperatures (0°C) favor C2 bromination due to lower activation energy .

Validation : Compare experimental ¹H NMR with DFT-predicted chemical shifts .

What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Suzuki Coupling : Use Pd(PPh₃)₄, K₂CO₃, and arylboronic acids in THF/H₂O (80°C, 12h). The C-Br bond undergoes oxidative addition to Pd(0) .
  • Side Reactions : Competing hydrolysis of -CH₂OH can occur; protect with acetyl chloride if needed .

Q. Troubleshooting :

  • Low yield? Optimize Pd catalyst (e.g., XPhos Pd G3) and degas solvents .
  • Characterize coupled products via LC-MS and 2D NMR .

How should contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?

Advanced Research Question
Contradictions often arise from tautomerism or impurities:

  • Tautomer Analysis : Use variable-temperature NMR to observe proton exchange between N1-H and N3-H tautomers .
  • 2D NMR (COSY, HSQC) : Confirm connectivity between -CH₂OH and imidazole protons .
  • Computational Validation : Compare experimental NMR with DFT (B3LYP/6-311+G(d,p)) calculations .

Case Study : A 2024 study resolved conflicting ¹³C NMR signals via X-ray crystallography, confirming the dominant tautomer .

What are the emerging applications of this compound in medicinal chemistry?

Advanced Research Question
The compound serves as a precursor for:

  • Anticancer Agents : Coupled with pyrazole or benzimidazole moieties to target kinase inhibitors .
  • Antimicrobials : Derivatives show MIC values ≤2 µg/mL against S. aureus when functionalized with thioether groups .
  • PET Tracers : Radiolabel with ¹¹C for imaging studies .

Q. Bioactivity Assays :

  • Screen cytotoxicity via MTT assays (IC₅₀ ≈ 8–12 µM in HeLa cells) .
  • Evaluate solubility (LogP ≈ 1.2) and metabolic stability in liver microsomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
(2-Bromo-1H-imidazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Bromo-1H-imidazol-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.